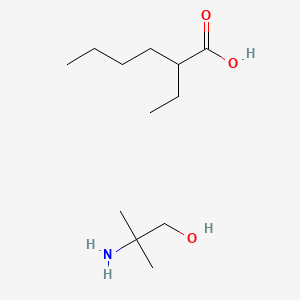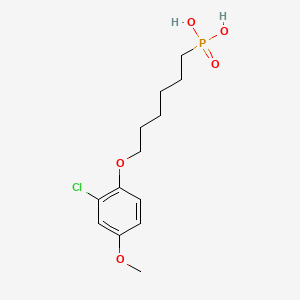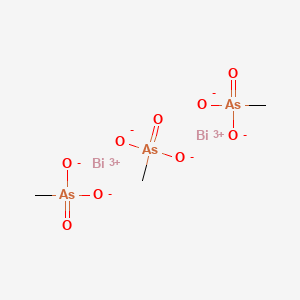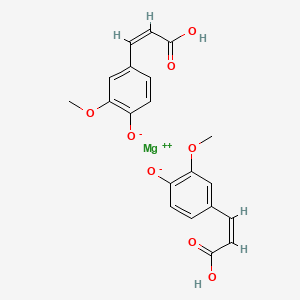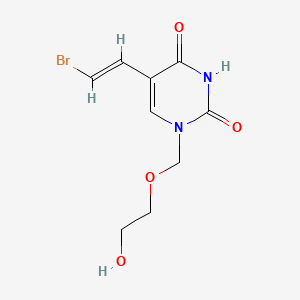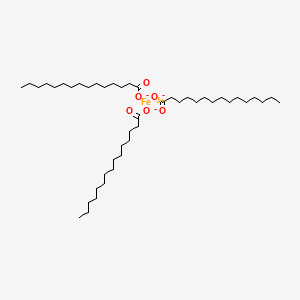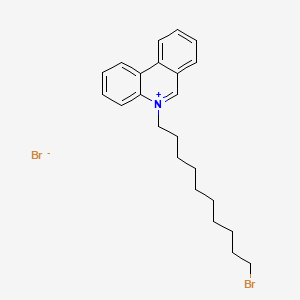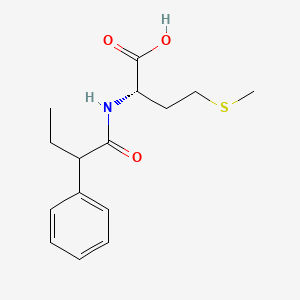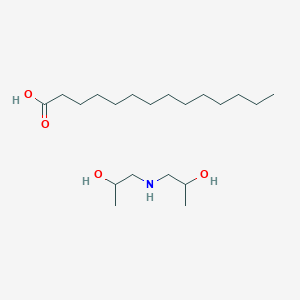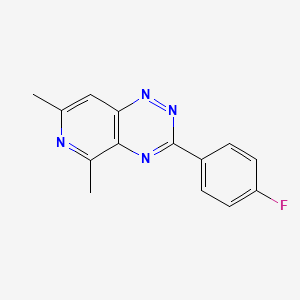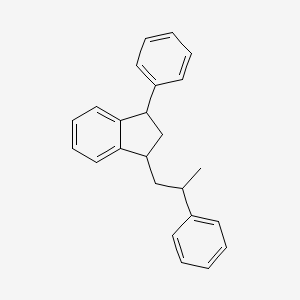![molecular formula C21H42O2 B12660432 1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane CAS No. 93894-28-1](/img/structure/B12660432.png)
1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-725-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
The preparation methods for EINECS 299-725-5 involve advanced technical ceramics techniques. The preparation of suspensions and calibration of apparatus are crucial steps before measuring the particle size distribution of powders used in advanced technical ceramics . These methods are suitable for measurements by both the sedimentation method and the laser light scattering method.
Análisis De Reacciones Químicas
EINECS 299-725-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
EINECS 299-725-5 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various advanced materials. In biology, it may be used in the study of cellular processes and interactions. In medicine, it could be involved in the development of new pharmaceuticals or diagnostic tools. In industry, it is used in the production of advanced technical ceramics, which have applications in electronics, aerospace, and other high-tech fields .
Mecanismo De Acción
The mechanism of action of EINECS 299-725-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with cellular receptors or enzymes, leading to changes in cellular function. In an industrial setting, its properties may be exploited to enhance the performance of materials or processes.
Comparación Con Compuestos Similares
EINECS 299-725-5 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Amyl nitrite (EINECS 203-770-8)
- Bismuth tetroxide (EINECS 234-985-5)
- Mercurous oxide (EINECS 239-934-0)
Each of these compounds has unique properties and applications, but EINECS 299-725-5 stands out due to its specific use in advanced technical ceramics and its wide range of scientific research applications .
Propiedades
Número CAS |
93894-28-1 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
1-(3,7-dimethyloct-6-enoxy)-1-methoxydecane |
InChI |
InChI=1S/C21H42O2/c1-6-7-8-9-10-11-12-16-21(22-5)23-18-17-20(4)15-13-14-19(2)3/h14,20-21H,6-13,15-18H2,1-5H3 |
Clave InChI |
JVPUXLNHNKOZAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(OC)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


